molecular formula C7H6ClF2NO2 B6185596 3-amino-2,4-difluorobenzoic acid hydrochloride CAS No. 2624137-66-0

3-amino-2,4-difluorobenzoic acid hydrochloride

Cat. No.: B6185596
CAS No.: 2624137-66-0
M. Wt: 209.6
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Description

3-Amino-2,4-difluorobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H6ClF2NO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by an amino group. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2,4-difluorobenzoic acid hydrochloride typically involves the following steps:

    Amination: The amino group can be introduced via nucleophilic substitution reactions using ammonia or amines.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamine or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.

Major Products:

    Oxidation: Nitro or hydroxyl derivatives.

    Reduction: Hydroxylamine or amine derivatives.

    Substitution: Thiol or amine substituted products.

Scientific Research Applications

3-Amino-2,4-difluorobenzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-2,4-difluorobenzoic acid hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The amino group can form hydrogen bonds, while the fluorine atoms can participate in halogen bonding, leading to strong and specific interactions with the target molecules.

Comparison with Similar Compounds

  • 2-Amino-3,4-difluorobenzoic acid
  • 3-Amino-4-fluorobenzoic acid
  • 2-Amino-5-fluorobenzoic acid

Comparison: 3-Amino-2,4-difluorobenzoic acid hydrochloride is unique due to the specific positioning of the fluorine atoms and the amino group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns, binding affinities, and selectivity towards molecular targets, making it a valuable compound in various research applications.

Properties

CAS No.

2624137-66-0

Molecular Formula

C7H6ClF2NO2

Molecular Weight

209.6

Purity

95

Origin of Product

United States

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